2-(1,2-benzoxazol-3-yl)-1-{4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl}ethan-1-one
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Description
2-(1,2-benzoxazol-3-yl)-1-{4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl}ethan-1-one is a useful research compound. Its molecular formula is C21H17F3N4O2S and its molecular weight is 446.45. The purity is usually 95%.
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Scientific Research Applications
Eco-friendly Synthesis Approaches
A study highlighted the efficient and eco-friendly microwave-assisted synthesis of a related compound through click cyclocondensation, demonstrating the compound's potential in streamlined, environmentally friendly chemical synthesis processes (M. Said et al., 2020).
Anti-mycobacterial Potential
Research identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, closely related to the query compound, as new anti-mycobacterial chemotypes. This underscores the compound's relevance in developing potential anti-tubercular therapies (S. Pancholia et al., 2016).
Electrochemical Synthesis
Another study explored the electrochemical synthesis based on the oxidation of a similar compound, indicating the versatility of electrochemical methods in synthesizing complex structures and potentially leading to new pharmacologically active molecules (A. Amani & D. Nematollahi, 2012).
Structural Analysis and Characterization
The crystal structure analysis of related compounds, including the use of Hirshfeld Surface Analysis (HAS), provides insights into the molecular conformation and interaction patterns, essential for designing molecules with specific properties (Jin Shen et al., 2012).
Antimicrobial and Antifungal Activities
Azole-containing piperazine derivatives, which share structural motifs with the queried compound, have shown promising antibacterial, antifungal, and cytotoxic activities. This highlights the compound's potential framework for developing new antimicrobial agents (Lin-Ling Gan et al., 2010).
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O2S/c22-21(23,24)14-5-3-7-17-19(14)25-20(31-17)28-10-8-27(9-11-28)18(29)12-15-13-4-1-2-6-16(13)30-26-15/h1-7H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQJBKHPLGAGAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)CC4=NOC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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